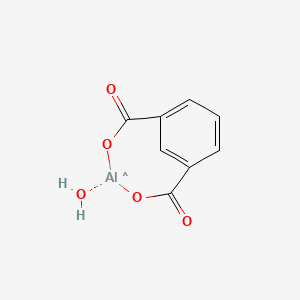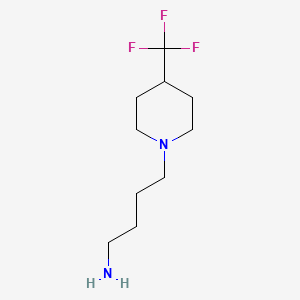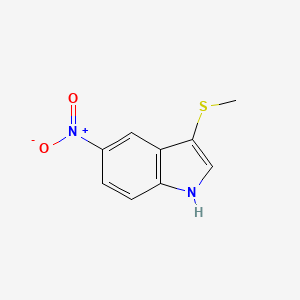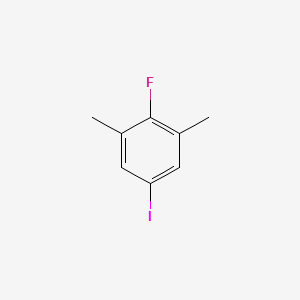![molecular formula C32H22F12N4S2 B3102266 N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] CAS No. 1416334-72-9](/img/structure/B3102266.png)
N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]
Overview
Description
“N,N’-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea]” is a type of thiourea derivative . It is also known as Schreiner’s thiourea . It is used extensively in promoting organic transformations .
Molecular Structure Analysis
The molecular structure of this compound involves the ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .Chemical Reactions Analysis
This compound is used extensively in promoting organic transformations, and the 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .Scientific Research Applications
Catalyst Development
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is a prominent catalyst in organic chemistry. It's particularly effective in hydrogen-bond organocatalysis due to its ability to activate substrates and stabilize developing negative charges in transition states. This catalyst plays a crucial role in promoting a variety of organic transformations, making the 3,5-bis(trifluoromethyl)phenyl motif a ubiquitous feature in H-bond catalysts (Zhang, Bao, & Xing, 2014).
Organocatalytic Acetalization
Schreiner's thiourea has been employed in the acid-free, organocatalytic acetalization of aldehydes and ketones. Its neutral, double hydrogen bonding properties allow it to be used at very low loadings to yield respective acetals efficiently (Kotke & Schreiner, 2006).
Polymerization Catalysts
This compound has been explored in the development of polymerization catalysts. Semi-fluorinated bis(phosphane)s, closely related to the structure of N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], have shown efficiency in polymerizing 2-norbornene, displaying superior performance compared to more electron-rich catalysts (Wursche et al., 2000).
Oxidation Reactions
In oxidation reactions, particularly the oxidation of sulfides, N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea has demonstrated high efficiency and chemoselectivity, even at low catalyst loadings. This highlights its potential in producing sulfoxides with good yield and selectivity (Russo & Lattanzi, 2009).
Synthesis of Novel Compounds
Research has also explored the synthesis of new compounds using thiourea derivatives. These compounds have shown potential in various fields, including materials science and drug development (Saedi, 2020).
Mechanism of Action
Target of Action
The primary targets of this compound are substrates that can be activated and subsequently stabilized by explicit double hydrogen bonding . This includes carbonyls, nitroolefins, imines, and others .
Mode of Action
The compound, also known as Schreiner’s thiourea, acts as a pre-catalyst in a novel electron donor–acceptor (EDA) complex catalysis strategy . It works in conjunction with a base as a pre-catalyst initiation switch to generate iminyl radical intermediates from oxime esters via a single-electron reduction process .
Biochemical Pathways
The compound’s action affects the biochemical pathways involving the generation of iminyl radical intermediates from oxime esters . This process is facilitated by the compound’s ability to serve as a catalytic electron-donor species under blue light irradiation .
Pharmacokinetics
Its use as a pre-catalyst suggests that it may have a significant role in the in situ conversion of a cost-effective and stable precursor into an electron donor for the catalytic system .
Result of Action
The compound’s action results in the successful synthesis of a wide range of nitrogen-containing compounds, including pyrrolines, ketonitriles, phenanthridines, pyridines, and quinolines . This emphasizes the versatility of this approach.
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light. For instance, the compound’s ability to serve as a catalytic electron-donor species is enabled under blue light irradiation .
Future Directions
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-1,2-diphenylethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22F12N4S2/c33-29(34,35)19-11-20(30(36,37)38)14-23(13-19)45-27(49)47-25(17-7-3-1-4-8-17)26(18-9-5-2-6-10-18)48-28(50)46-24-15-21(31(39,40)41)12-22(16-24)32(42,43)44/h1-16,25-26H,(H2,45,47,49)(H2,46,48,50)/t25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKNKFBADHHIQJ-UIOOFZCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)NC(=S)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22F12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




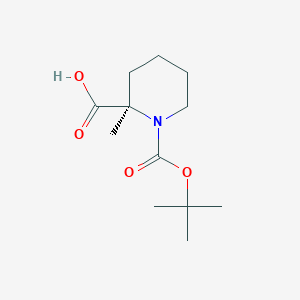
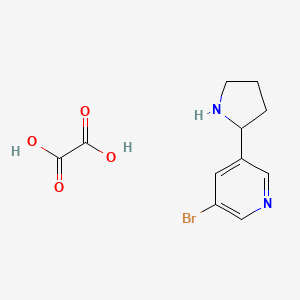



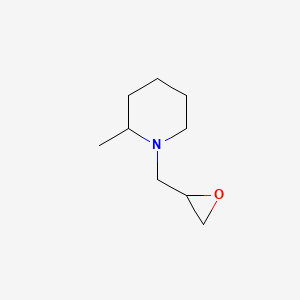

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)

